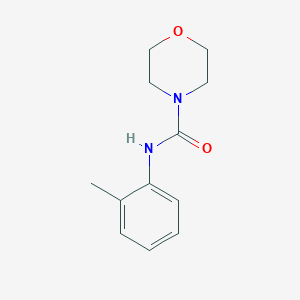

N-(2-methylphenyl)morpholine-4-carboxamide

Descripción general

Descripción

“N-(2-methylphenyl)morpholine-4-carboxamide” is a compound with the molecular formula C12H16N2O2 . It is a derivative of morpholine, a six-membered heterocyclic compound containing two heteroatoms, oxygen and nitrogen .

Synthesis Analysis

The synthesis of morpholines, including “N-(2-methylphenyl)morpholine-4-carboxamide”, has been a topic of interest in recent years . Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The molecular structure of “N-(2-methylphenyl)morpholine-4-carboxamide” is characterized by a urea-type NC=ON moiety, which is inclined to the phenyl ring . The morpholine ring has a chair conformation . In the crystal, intermolecular N-H⋯O hydrogen bonds link the molecules into infinite chains .

Chemical Reactions Analysis

Morpholines, including “N-(2-methylphenyl)morpholine-4-carboxamide”, are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews . Here we report the latest (2013 – early 2019) most advanced examples and some important results that were omitted in the mentioned reviews .

Physical And Chemical Properties Analysis

“N-(2-methylphenyl)morpholine-4-carboxamide” has a molecular weight of 219.28 . The compound is solid in physical form .

Aplicaciones Científicas De Investigación

Antiviral Activity

Specific Scientific Field

The field of virology and antiviral drug development.

Summary of Application

Researchers have investigated the antiviral potential of Oprea1_616579. It has shown inhibitory activity against influenza A virus, making it a promising candidate for antiviral drug development .

Experimental Procedures

Results

- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (Oprea1_616579) showed an IC50 of 7.53 μmol/L against influenza A, with a high SI value of 17.1 for CoxB3 virus .

- Other derivatives of Oprea1_616579 also exhibited potent antiviral activity against Coxsackie B4 virus .

Radioisotope Production

Specific Scientific Field

Nuclear physics and radioisotope production.

Summary of Application

Oprea1_616579 can be used to produce radioisotopes with applications in medicine, electronics, and industry.

Experimental Procedures

Results

- Oprea1_616579-induced fission of 238U yields radioisotopes (e.g., Mo, I, Xe) with potential applications .

- Parameters such as optical potential, fission barrier height, and nucleus deformation are extracted from the comparison with literature data .

Antibacterial Activity

Specific Scientific Field

Medicinal chemistry and drug discovery.

Summary of Application

Oprea1_616579 derivatives can be explored as antibacterial agents.

Experimental Procedures

Results

Propiedades

IUPAC Name |

N-(2-methylphenyl)morpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10-4-2-3-5-11(10)13-12(15)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZYHQUIDLRKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357470 | |

| Record name | N-(2-methylphenyl)morpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)morpholine-4-carboxamide | |

CAS RN |

5577-42-4 | |

| Record name | N-(2-methylphenyl)morpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

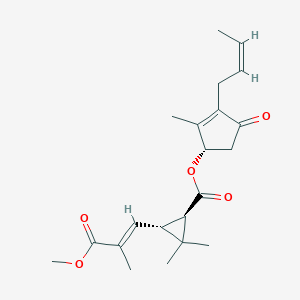

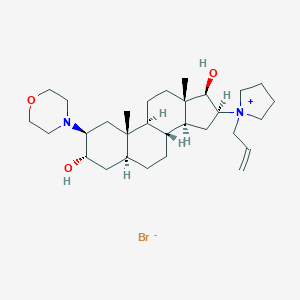

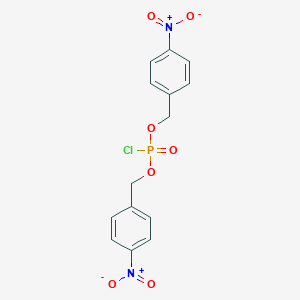

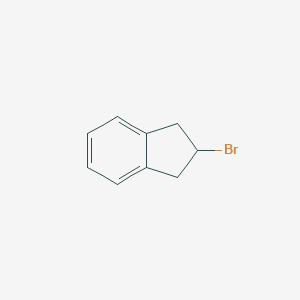

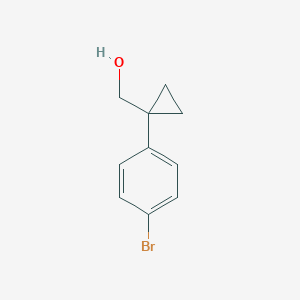

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)

![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)